molecular formula C20H10Cl3N3O4 B5232095 4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Numéro de catalogue B5232095
Poids moléculaire: 462.7 g/mol
Clé InChI: CKLHTBIULBYVNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide, commonly known as DCB-3503, is a novel small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzoxazole derivatives and has shown promising results in preclinical studies for the treatment of various diseases.

Mécanisme D'action

The exact mechanism of action of DCB-3503 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and histone deacetylases, which are involved in DNA replication and gene expression, respectively. It also modulates the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DCB-3503 has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been shown to inhibit the growth of tumor cells, reduce the production of pro-inflammatory cytokines and chemokines, and protect neurons from oxidative stress and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of DCB-3503 is its high potency and selectivity, which makes it an ideal candidate for further development as a therapeutic agent. However, its limitations include poor solubility and stability, which may affect its efficacy and pharmacokinetic properties.

Orientations Futures

There are several future directions for the research and development of DCB-3503. One potential area of application is in the treatment of cancer, where it has shown promising results in preclinical studies. Further studies are needed to determine its efficacy and safety in clinical trials. Another potential area of application is in the treatment of neurodegenerative disorders, where it has shown potential as a neuroprotective agent. Future studies should focus on elucidating its mechanism of action and optimizing its pharmacokinetic properties for clinical use.

Méthodes De Synthèse

The synthesis of DCB-3503 involves several steps, starting with the reaction of 2-amino-5-chlorobenzoxazole with 4-chloro-3-nitrobenzoic acid in the presence of a coupling agent. The resulting intermediate is then reacted with 3-amino-5,7-dichlorobenzoxazole to obtain the final product. The purity and identity of the compound are confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Applications De Recherche Scientifique

DCB-3503 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has shown promising results in preclinical studies as an anti-cancer agent, inhibiting the growth of tumor cells and inducing apoptosis. It has also demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, DCB-3503 has shown potential as a neuroprotective agent, protecting neurons from oxidative stress and reducing inflammation in the brain.

Propriétés

IUPAC Name

4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl3N3O4/c21-12-8-15(23)18-16(9-12)25-20(30-18)11-2-1-3-13(6-11)24-19(27)10-4-5-14(22)17(7-10)26(28)29/h1-9H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLHTBIULBYVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC4=C(O3)C(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.